Dimethoxytrityl-TGGGAGGTGGGTCTG
Description
Structure
2D Structure
Properties
Molecular Formula |
C170H204N61O96P15 |
|---|---|
Molecular Weight |
5102 g/mol |
IUPAC Name |
[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [bis(4-methoxyphenyl)-phenylmethyl] hydrogen phosphate |
InChI |
InChI=1S/C170H204N61O96P15/c1-67-37-218(166(247)213-143(67)233)109-24-78(314-328(251,252)283-41-91-76(232)22-107(298-91)223-58-185-123-134(223)195-156(173)204-147(123)237)93(300-109)43-285-329(253,254)313-77-23-108(217-21-20-106(171)194-165(217)246)299-92(77)42-284-330(255,256)315-79-25-110(219-38-68(2)144(234)214-167(219)248)301-94(79)44-286-333(261,262)319-83-29-114(224-59-186-124-135(224)196-157(174)205-148(124)238)309-101(83)51-293-340(275,276)325-89-35-120(230-65-192-130-141(230)202-163(180)211-154(130)244)311-103(89)53-295-337(269,270)322-85-31-116(226-61-188-126-137(226)198-159(176)207-150(126)240)305-97(85)47-289-331(257,258)316-80-26-111(220-39-69(3)145(235)215-168(220)249)302-95(80)45-287-334(263,264)320-84-30-115(225-60-187-125-136(225)197-158(175)206-149(125)239)308-100(84)50-292-339(273,274)324-88-34-119(229-64-191-129-140(229)201-162(179)210-153(129)243)307-99(88)49-291-335(265,266)318-82-28-113(222-57-184-122-132(172)182-56-183-133(122)222)304-96(82)46-288-336(267,268)321-87-33-118(228-63-190-128-139(228)200-161(178)209-152(128)242)310-102(87)52-294-341(277,278)326-90-36-121(231-66-193-131-142(231)203-164(181)212-155(131)245)312-104(90)54-296-338(271,272)323-86-32-117(227-62-189-127-138(227)199-160(177)208-151(127)241)306-98(86)48-290-332(259,260)317-81-27-112(221-40-70(4)146(236)216-169(221)250)303-105(81)55-297-342(279,280)327-170(71-10-8-7-9-11-71,72-12-16-74(281-5)17-13-72)73-14-18-75(282-6)19-15-73/h7-21,37-40,56-66,76-105,107-121,232H,22-36,41-55H2,1-6H3,(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H2,171,194,246)(H2,172,182,183)(H,213,233,247)(H,214,234,248)(H,215,235,249)(H,216,236,250)(H3,173,195,204,237)(H3,174,196,205,238)(H3,175,197,206,239)(H3,176,198,207,240)(H3,177,199,208,241)(H3,178,200,209,242)(H3,179,201,210,243)(H3,180,202,211,244)(H3,181,203,212,245) |
InChI Key |
WLFMHOXVETWVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC(C1=CC=CC=C1)(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Synonyms |
dimethoxytrityl-TGGGAGGTGGGTCTG DmTr-TGGGAGGTGGGTCTG SA 1042 SA-1042 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Considerations
Solid-Phase Phosphoramidite (B1245037) Synthesis of Oligonucleotides
The creation of specific oligonucleotide sequences like TGGGAGGTGGGTCTG is predominantly achieved through automated solid-phase synthesis utilizing the phosphoramidite method. wikipedia.orgdanaher.com This technique, which has been the gold standard since the late 1970s, involves the sequential addition of nucleotide building blocks to a growing chain that is tethered to a solid support, typically controlled pore glass (CPG) or polystyrene. wikipedia.orgacs.org The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis. wikipedia.orgsigmaaldrich.com
Fundamental Principles of Automated Oligonucleotide Synthesis
Automated oligonucleotide synthesis is a cyclical process, with each cycle responsible for the addition of a single nucleotide to the growing chain. bachem.comnih.gov The entire process is automated, allowing for the rapid and inexpensive production of custom oligonucleotides. wikipedia.org The synthesis cycle consists of four main chemical reactions: deblocking (detritylation), coupling, capping, and oxidation. bachem.comnih.gov Upon completion of the desired sequence, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. wikipedia.org
A key advantage of solid-phase synthesis is the ability to use a large excess of reagents in the solution phase to drive reactions to completion. atdbio.com Unreacted reagents and by-products are then simply washed away after each step, eliminating the need for purification of intermediate products. atdbio.combiomers.net
Role of the Dimethoxytrityl Protecting Group in 5'-Hydroxyl Protection
The dimethoxytrityl (DMT) group is a crucial component in oligonucleotide synthesis, serving as a protecting group for the 5'-hydroxyl (-OH) function of the nucleoside. wikipedia.orgbiosearchtech.comresearchgate.net This protection is essential to prevent undesirable side reactions, particularly the unwanted polymerization of nucleosides during the synthesis process. sigmaaldrich.combiosearchtech.com The DMT group is acid-labile, meaning it can be readily and quantitatively removed under acidic conditions without affecting other parts of the molecule. wikipedia.orgumich.edu This selective removal is a cornerstone of the stepwise addition of nucleotides. ajchem-a.com The primary hydroxyl group at the 5' position is significantly more reactive than the secondary 3'-hydroxyl group, making the specific protection with the bulky DMT group straightforward. glenresearch.com
The stability of the DMT group to the reagents used in the coupling step, such as the activator tetrazole, is another critical feature that makes it ideal for this application. umich.edu
Stepwise Synthesis Cycle
The synthesis of the TGGGAGGTGGGTCTG sequence, with the DMT group attached to the terminal 5'-thymidine, follows a precise and repetitive cycle of chemical reactions.
The first step in each synthesis cycle is the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. sigmaaldrich.combiomers.net This reaction, known as deblocking or detritylation, exposes a free 5'-hydroxyl group, which is then ready to react with the next incoming nucleotide. biomers.netbiosearchtech.com The detritylation is typically achieved by treating the support-bound oligonucleotide with a mild organic acid, most commonly a solution of dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an inert solvent like dichloromethane (B109758) or toluene. google.comglenresearch.com
The choice of acid and the reaction time are critical to prevent side reactions, particularly depurination, which is the cleavage of the bond between the purine (B94841) base (adenine or guanine) and the sugar. biosearchtech.comumich.edu Prolonged exposure to strong acids can lead to higher rates of depurination, ultimately reducing the yield of the full-length oligonucleotide. biosearchtech.com Therefore, using the mildest effective deblocking acid and the shortest possible contact time is crucial for optimal synthesis. biosearchtech.com For instance, studies have shown that with 3% TCA, an acid delivery time as short as 10 seconds can be sufficient without significantly compromising the yield. biosearchtech.com The released DMT cation has a characteristic orange color, which can be spectrophotometrically measured to monitor the efficiency of each coupling step. umich.eduthermofisher.com
| Reagent | Typical Concentration | Solvent | Key Considerations |
| Dichloroacetic Acid (DCA) | 2-3% (v/v) | Dichloromethane | Milder acid, good for long oligonucleotides, may require longer reaction times. biosearchtech.comumich.edu |
| Trichloroacetic Acid (TCA) | 3% (w/v) | Dichloromethane or Toluene | Stronger acid, allows for faster reactions, but carries a higher risk of depurination. biosearchtech.comgoogle.com |
Following detritylation, the exposed 5'-hydroxyl group of the support-bound nucleoside reacts with the next nucleoside, which is introduced as a phosphoramidite monomer. wikipedia.orgsigmaaldrich.com This coupling reaction forms a phosphite (B83602) triester linkage between the two nucleosides. wikipedia.org The phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), which protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. biosearchtech.comoup.com
Several factors can be optimized to improve coupling efficiency, including the choice of activator, the concentration of reagents, and the coupling time. oup.comnih.gov For example, DCI has been shown to be a more effective activator than 1H-tetrazole, leading to faster coupling times and allowing for the use of a lower excess of the phosphoramidite monomer. oup.comnih.gov
| Activator | Key Features |
| 1H-Tetrazole | A commonly used activator. umich.edu |
| 5-Ethylthio-1H-tetrazole (ETT) | An alternative activator. biosearchtech.com |
| 4,5-Dicyanoimidazole (DCI) | A more nucleophilic activator that can double the coupling speed compared to 1H-tetrazole and is highly soluble in acetonitrile. oup.comnih.gov |
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. atdbio.com To create a stable internucleotide bond, the phosphite triester (P(III)) is converted to a more stable phosphate (B84403) triester (P(V)). This is typically achieved through an oxidation reaction, most commonly using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. sigmaaldrich.comatdbio.com This step creates the natural phosphodiester backbone of the oligonucleotide.
Alternatively, for applications requiring nuclease resistance, a phosphorothioate (B77711) linkage can be introduced. glenresearch.com This is accomplished by replacing the oxidation step with a sulfurization step. glenresearch.comoup.com In this reaction, a sulfurizing agent is used to transfer a sulfur atom to the phosphite triester, forming a phosphorothioate triester. glenresearch.com Common sulfurizing reagents include elemental sulfur, though this has disadvantages such as slow reaction times and potential to clog equipment. glenresearch.com More modern and efficient sulfurizing reagents include 3H-1,2-benzodithiole-3-one-1,1-dioxide (also known as the Beaucage reagent) and 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT). glenresearch.comglenresearch.com These reagents are more soluble in acetonitrile, react faster, and provide high sulfurization efficiency. glenresearch.comglenresearch.com
| Reaction | Reagent(s) | Resulting Linkage | Key Features |
| Oxidation | Iodine, water, pyridine/lutidine | Phosphodiester | Creates the natural DNA/RNA backbone. atdbio.com |
| Sulfurization | Beaucage Reagent, DDTT | Phosphorothioate | Provides resistance to nuclease degradation. glenresearch.comglenresearch.com |
Capping of Unreacted Sites to Prevent Deletion Sequences
A crucial step in ensuring the fidelity of the synthesized oligonucleotide is the capping of unreacted 5'-hydroxyl groups. sigmaaldrich.com Despite high coupling efficiencies of approximately 99%, a small fraction of the growing chains may fail to react with the incoming phosphoramidite monomer in a given cycle. biosearchtech.com If left unblocked, these unreacted sites would participate in subsequent coupling steps, leading to the formation of "deletion sequences" or "(n-1) shortmers," which are oligonucleotides missing one or more internal bases. wikipedia.org
To prevent this, a capping step is performed after each coupling reaction. This involves treating the solid support with a capping mixture, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert to further chain elongation. wikipedia.orgatdbio.com The most common capping reagents are acetic anhydride (B1165640) and 1-methylimidazole (B24206) (NMI), which act as a catalyst. wikipedia.orgatdbio.comempbiotech.com The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF), often with the addition of a base such as pyridine or lutidine to neutralize any acidic byproducts and prevent premature removal of the acid-labile dimethoxytrityl (DMT) protecting group. atdbio.comempbiotech.com Some protocols also include a second capping step after the oxidation step to ensure the removal of any residual water, which could interfere with the subsequent coupling reaction. biotage.combiosearchtech.comatdbio.com
Table 1: Common Capping Reagents and Their Functions
| Reagent | Function |
|---|---|
| Acetic Anhydride | The primary acetylating agent that blocks unreacted 5'-hydroxyl groups. sigmaaldrich.comwikipedia.org |
| 1-Methylimidazole (NMI) | A catalyst that activates the acetic anhydride for efficient acetylation. biosearchtech.comwikipedia.org |
| Pyridine/Lutidine | Acts as a mild base to neutralize acidic byproducts and prevent detritylation. atdbio.comempbiotech.com |
Cleavage from Solid Support and Protecting Group Removal Strategies
Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed to yield the final, biologically active molecule. biosearchtech.comak-bio.com This process, known as deprotection, is a critical step where impurities can be introduced if not carefully controlled. vapourtec.com
The standard procedure involves treating the solid support with a concentrated aqueous solution of ammonia (B1221849) at room temperature or elevated temperatures. biosearchtech.comvapourtec.com This single treatment typically accomplishes three things:
Cleavage: The ester linkage connecting the 3'-end of the oligonucleotide to the solid support is hydrolyzed. biosearchtech.com
Phosphate Deprotection: The 2-cyanoethyl protecting groups on the phosphate backbone are removed via a β-elimination reaction. biosearchtech.com
Base Deprotection: The acyl protecting groups on the exocyclic amines of the nucleobases (adenine, guanine (B1146940), and cytosine) are removed. biosearchtech.com
For more rapid deprotection, mixtures of ammonia and methylamine (B109427) (AMA) are often employed. glenresearch.comglenresearch.com This allows for significantly shorter reaction times, often just a few minutes at elevated temperatures. glenresearch.com However, care must be taken as some modified bases or labels may not be stable under these strong alkaline conditions. biosearchtech.comglenresearch.com Gaseous amines like ammonia or methylamine under pressure have also been developed as a mild and rapid deprotection method. oup.comnih.gov
The final 5'-dimethoxytrityl (DMT) group can either be removed during the deprotection process by an acid treatment or left on for a "trityl-on" purification strategy, which simplifies the purification of the full-length product by reversed-phase HPLC. biosearchtech.comatdbio.com
Table 2: Common Deprotection Reagents and Conditions
| Reagent/Condition | Description |
|---|---|
| Concentrated Ammonium Hydroxide | Standard reagent for cleavage and deprotection, typically at room temperature or 55°C. biosearchtech.comglenresearch.com |
| Ammonia/Methylamine (AMA) | A faster deprotection method, often used at elevated temperatures. glenresearch.comglenresearch.com |
| Gaseous Ammonia/Methylamine | A mild and rapid deprotection method performed under pressure. oup.comnih.gov |
Advanced Protecting Group Strategies and Modified Monomers
To overcome some of the limitations of standard phosphoramidite chemistry and to enable the synthesis of complex and modified oligonucleotides, advanced protecting group strategies and modified monomers have been developed.
Chemoenzymatic Synthesis Approaches for Nucleoside Building Blocks
The chemical synthesis of nucleoside analogs can be a lengthy and inefficient process. nih.gov Chemoenzymatic approaches, which combine chemical synthesis with enzymatic reactions, offer a powerful alternative for the preparation of nucleoside building blocks. nih.govtandfonline.comtandfonline.com Enzymes, such as nucleoside phosphorylases and kinases, can be used to catalyze specific reactions with high regio- and stereoselectivity, often under milder conditions than traditional chemical methods. nih.govresearchgate.net
For instance, nucleoside phosphorylases can be used in transglycosylation reactions to exchange the nucleobase of a pre-existing nucleoside. tandfonline.comresearchgate.net This is particularly useful for creating modified nucleosides that are difficult to synthesize chemically. nih.gov Enzymatic cascades, where multiple enzymes are used sequentially in a one-pot reaction, have been developed for the efficient synthesis of various natural and modified nucleotides. frontiersin.org These methods are becoming increasingly important for producing the specialized building blocks required for the synthesis of therapeutic oligonucleotides. nih.govtandfonline.comtandfonline.comresearchgate.net
Alternative and Orthogonal Protecting Groups (e.g., Monomethoxytrityl, Photocleavable Groups)
The use of alternative and orthogonal protecting groups allows for selective deprotection of specific functional groups without affecting others, providing greater flexibility in oligonucleotide synthesis and modification. nih.govbham.ac.uk
Monomethoxytrityl (MMT) Group: The MMT group is another acid-labile protecting group similar to DMT, but it is more stable to acidic conditions. This property can be exploited in certain synthetic strategies. For instance, a 5'-amine modified with an MMT group should not be deprotected at temperatures above 37°C to prevent its premature removal. glenresearch.com
Photocleavable Groups: Photocleavable or photolabile protecting groups offer a unique method of deprotection using light, which provides high spatial and temporal control. biosyn.combiosyn.com These groups are stable to the chemical conditions used in standard oligonucleotide synthesis but can be removed by UV irradiation at specific wavelengths. acs.orgnih.gov The 6-nitroveratryloxycarbonyl (NVOC) group is a commonly used photocleavable protecting group for the N3 position of thymidine. nih.gov Another example is the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, which has been instrumental in the fabrication of DNA microarrays. biosyn.com This orthogonal deprotection strategy is particularly valuable for the synthesis of base-sensitive oligonucleotides and for applications requiring patterned or site-specific release of the oligonucleotide. biosyn.comacs.orggoogle.com
Orthogonal Protecting Group Strategy: An elegant example of an orthogonal strategy involves the use of the dimethylacetamidine (Dma) group to protect the exocyclic amine of adenine. nih.govnih.govresearchgate.net The Dma group remains intact under the "ultra-mild" deprotection conditions used to remove other base-protecting groups, such as those removed by potassium carbonate in methanol. nih.govnih.gov This allows for the selective deprotection of certain bases while others remain protected, which can be useful for preventing unwanted secondary structures during the assembly of complex DNA structures. nih.govnih.govresearchgate.net The Dma group is subsequently removed by treatment with ammonia in methanol. nih.govnih.govresearchgate.net
Strategies for 3'-O-Dimethoxytrityl Protected Nucleosides and Inverse Synthesis
Standard oligonucleotide synthesis proceeds in the 3' to 5' direction. However, for certain applications, it is advantageous to synthesize the oligonucleotide in the inverse 5' to 3' direction. This requires the use of 3'-O-DMT protected nucleoside phosphoramidites, where the DMT group is on the 3'-hydroxyl and the phosphoramidite moiety is on the 5'-hydroxyl. This "inverse" synthesis approach can be useful for creating specific modifications at the 3'-terminus or for certain solid-phase synthesis strategies.
Impurity Formation and Control during Oligonucleotide Synthesis
The repetitive nature of solid-phase oligonucleotide synthesis makes it susceptible to the accumulation of various impurities. atdbio.com The quality of the final oligonucleotide product is highly dependent on the purity of the starting materials and the efficiency of each step in the synthesis cycle.
The most common product-related impurities are failure sequences , which are shorter than the full-length product (FLP). These arise from incomplete coupling reactions and are typically capped to prevent further elongation. Another common impurity is the (n-1) sequence , which results from a single deletion due to incomplete detritylation or capping failure. Addition sequences (n+1) can also occur, for example, due to the reaction of acrylonitrile (B1666552), a byproduct of cyanoethyl group removal, with the nucleobases.
Process-related impurities can include residual solvents and reagents from the synthesis and purification steps. biopharmaspec.com Careful control of reaction conditions, such as coupling and deprotection times, and the use of high-quality reagents are essential to minimize impurity formation. Post-synthesis purification methods, such as high-performance liquid chromatography (HPLC), are crucial for removing these impurities and isolating the desired full-length oligonucleotide. atdbio.comthermofisher.comnih.gov
Table 3: Common Impurities in Oligonucleotide Synthesis
| Impurity Type | Description | Cause |
|---|---|---|
| Failure Sequences (n-x) | Oligonucleotides shorter than the full-length product. | Incomplete coupling reactions. |
| Deletion Sequences (n-1) | Oligonucleotides missing a single nucleotide. | Incomplete detritylation or capping failure. |
| Addition Sequences (n+1) | Oligonucleotides with an additional small molecule adduct. | Reaction of byproducts like acrylonitrile with nucleobases. |
Acid-Induced Side Reactions and Depurination during Detritylation
The removal of the 5'-O-dimethoxytrityl (DMT) protecting group, a process known as detritylation, is a critical step in each cycle of solid-phase oligonucleotide synthesis. This reaction is typically carried out using a mild acid, but this acidic environment can also lead to undesirable side reactions, most notably depurination. phenomenex.com
Depurination is the cleavage of the β-glycosidic bond between a purine base (adenine or guanine) and the deoxyribose sugar moiety of the nucleotide. phenomenex.comglenresearch.com This results in the formation of an apurinic (AP) site in the oligonucleotide chain. These AP sites are unstable and can lead to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotide fragments. glenresearch.comglenresearch.com The presence of these truncated sequences complicates the purification of the desired full-length oligonucleotide. glenresearch.com
The rate of depurination is influenced by several factors, including the strength of the acid used for detritylation and the duration of the acid exposure. nih.gov Stronger acids, such as trichloroacetic acid (TCA), while effective for rapid detritylation, can also increase the incidence of depurination. glenresearch.com This is because the N7 atom of guanine and adenosine (B11128) can be protonated by the strong acid, which weakens the glycosidic bond and makes it more susceptible to cleavage. glenresearch.com The sequence of the oligonucleotide itself can also play a role, as the stability of the glycosidic bond can vary between different nucleobases.
To mitigate the risk of depurination, several strategies have been developed. One common approach is to use a weaker acid for detritylation, such as dichloroacetic acid (DCA). glenresearch.comnih.gov While DCA slows down the rate of detritylation, it significantly reduces the occurrence of depurination. glenresearch.com Another strategy involves the use of modified purine nucleosides with protecting groups that are more resistant to acid-catalyzed depurination. glenresearch.com Careful optimization of the detritylation conditions, including the concentration of the acid and the reaction time, is crucial to achieve a balance between efficient removal of the DMT group and minimal depurination. nih.gov
The following table summarizes the key aspects of acid-induced side reactions during detritylation:
| Factor | Effect on Depurination | Mitigation Strategy |
| Acid Strength | Stronger acids (e.g., TCA) increase depurination. glenresearch.com | Use of weaker acids (e.g., DCA). glenresearch.comnih.gov |
| Acid Exposure Time | Longer exposure increases the risk of depurination. | Optimization of detritylation time. |
| Nucleobase Identity | Purines (Adenine, Guanine) are susceptible. phenomenex.com | Use of depurination-resistant protecting groups. glenresearch.com |
| Temperature | Elevated temperatures can increase reaction rates. nih.gov | Control of reaction temperature. nih.gov |
Formation of Dimethoxytrityl-C-Phosphonate Impurities due to Incomplete Oxidation/Sulfurization
Another class of impurities that can arise during the synthesis of oligonucleotides like Dimethoxytrityl-TGGGAGGTGGGTCTG are Dimethoxytrityl-C-phosphonate (DMTr-C-phosphonate) derivatives. nih.gov The formation of these impurities is a direct consequence of incomplete oxidation or sulfurization steps in the phosphoramidite synthesis cycle. nih.govresearchgate.net
In standard phosphoramidite chemistry, after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain, the newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate or phosphorothioate triester. This is achieved through an oxidation step (for phosphodiester linkages) or a sulfurization step (for phosphorothioate linkages). nih.gov
If this oxidation or sulfurization step is incomplete, the unreacted phosphite triester intermediate can undergo a side reaction during the subsequent acid-induced detritylation step. nih.gov The highly reactive carbocation generated from the cleavage of the DMT group can attack the phosphorus atom of the phosphite triester in an Arbuzov-type reaction. nih.gov This results in the formation of a stable carbon-phosphorus bond, leading to the generation of a DMTr-C-phosphonate impurity. nih.gov
These impurities can be attached either internally within the oligonucleotide sequence or at the 5'-terminus. nih.gov The presence of DMTr-C-phosphonate impurities can be detected using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). researchgate.net The formation of these impurities can be effectively prevented by ensuring complete and efficient oxidation or sulfurization. nih.gov This can be achieved by using optimized reaction conditions, including appropriate reagents and reaction times for the oxidation/sulfurization step. nih.gov
The table below outlines the formation and prevention of DMTr-C-phosphonate impurities:
| Cause | Mechanism | Resulting Impurity | Prevention |
| Incomplete Oxidation/Sulfurization nih.govresearchgate.net | Arbuzov-type reaction between the DMT cation and unreacted phosphite triester during detritylation. nih.gov | Dimethoxytrityl-C-phosphonate (DMTr-C-phosphonate) derivatives. nih.gov | Optimized oxidation/sulfurization conditions. nih.gov |
Structural Characterization and Biophysical Studies
Advanced Spectroscopic Techniques for Molecular Identity and Purity Assessment
Spectroscopic methods are indispensable for the detailed molecular-level investigation of oligonucleotides. They offer insights into the primary sequence, the presence of impurities, and the three-dimensional structure of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of oligonucleotides. The coupling of liquid chromatography with mass spectrometry allows for the separation of the target oligonucleotide from various impurities before their mass-to-charge ratio is determined. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for large, thermally labile molecules like oligonucleotides, enabling their transfer into the gas phase for MS analysis with minimal fragmentation. nih.gov
For Dimethoxytrityl-TGGGAGGTGGGTCTG, ESI-MS is crucial for verifying the molecular weight of the full-length product. This confirms that the synthesis has proceeded correctly and the desired sequence has been obtained. Furthermore, tandem mass spectrometry (MS/MS) can be employed to confirm the oligonucleotide sequence. nih.gov In MS/MS, the parent ion corresponding to the full-length oligonucleotide is isolated and fragmented, and the resulting fragment ions are analyzed to piece together the nucleotide sequence.
Impurity profiling is another critical application of LC-MS. nih.gov During solid-phase synthesis, several process-related impurities can arise, including:
Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at one or more steps.
Depurination products: Loss of a purine (B94841) base (adenine or guanine) from the oligonucleotide backbone.
Modifications: Unintended chemical modifications to the bases or the phosphate (B84403) backbone.
LC-MS can effectively separate and identify these impurities, providing crucial information for process optimization and quality control. nih.gov A liquid chromatography method coupled with tandem mass spectrometry (MS/MS) has been developed to quantify trace amounts of dimethoxytrityl alcohol (DMT-OH), a byproduct generated during the detritylation step of oligonucleotide synthesis. nih.gov
Table 1: Illustrative Mass Spectrometry Data for this compound Analysis
| Analysis Type | Technique | Information Obtained |
| Molecular Weight Confirmation | ESI-MS | Verification of the mass of the full-length product. |
| Sequence Verification | MS/MS | Confirmation of the TGGGAGGTGGGTCTG sequence through fragmentation analysis. |
| Impurity Profiling | LC-MS | Detection and identification of synthesis-related impurities like failure sequences. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of oligonucleotides in solution. nih.gov For this compound, NMR studies can elucidate its conformational preferences, which are critical for its biological activity. While determining the high-resolution structure of oligonucleotides up to 15-20 base pairs is feasible with significant effort, even for larger molecules, NMR can provide valuable low-resolution structural insights. umich.edu
Key NMR experiments for oligonucleotide analysis include:
1D Proton (¹H) NMR: Provides a general fingerprint of the oligonucleotide, with distinct chemical shifts for different types of protons (e.g., base protons, sugar protons).
2D Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. nih.gov
2D Total Correlation Spectroscopy (TOCSY): Identifies protons that are part of the same spin system (e.g., all the protons within a single deoxyribose sugar ring).
¹³C and ³¹P NMR: Provide information about the carbon and phosphorus atoms in the oligonucleotide backbone, respectively. nih.gov
Table 2: Key NMR Parameters for Oligonucleotide Structural Analysis
| NMR Parameter | Information Gained |
| Chemical Shifts | Local electronic environment of each nucleus. |
| Nuclear Overhauser Effects (NOEs) | Through-space distances between protons. nih.gov |
| Scalar Couplings (J-couplings) | Through-bond connectivity and dihedral angles. |
| Relaxation Times (T1, T2) | Molecular dynamics and flexibility. |
Chromatographic Methods for High-Resolution Purification and Analytical Separation
Chromatography is the cornerstone of both the purification and analytical characterization of synthetic oligonucleotides. Different chromatographic techniques are employed to separate the target molecule from a complex mixture of synthesis-related impurities based on distinct physicochemical properties.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purification and analysis of oligonucleotides. dupont.com It separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a mixture of water and an organic solvent like acetonitrile.
A key strategy in oligonucleotide purification is the "DMT-on" approach. atdbio.com The dimethoxytrityl (DMT) group is a bulky, hydrophobic protecting group that is left on the 5'-end of the full-length oligonucleotide after synthesis. This makes the desired product significantly more hydrophobic than the "DMT-off" failure sequences, which lack this group.
In an RP-HPLC separation, the DMT-on target oligonucleotide binds more strongly to the nonpolar stationary phase and therefore elutes later than the less hydrophobic, DMT-off impurities. dupont.com This allows for a highly effective separation of the full-length product from shorter failure sequences. atdbio.com After the initial purification, the DMT group is chemically cleaved, and a subsequent "DMT-off" purification step can be performed to remove any remaining impurities.
Anion Exchange Chromatography (AEX) separates molecules based on their net negative charge. atdbio.com Oligonucleotides are polyanionic due to the negatively charged phosphate groups in their backbone. The strength of the interaction with the positively charged stationary phase in an AEX column is directly proportional to the number of phosphate groups, and therefore to the length of the oligonucleotide.
Table 3: Comparison of RP-HPLC and AEX for Oligonucleotide Purification
| Feature | Reversed-Phase HPLC (RP-HPLC) | Anion Exchange Chromatography (AEX) |
| Separation Principle | Hydrophobicity | Net Negative Charge |
| Primary Application | DMT-on/DMT-off separation | Separation of length-based impurities (n-1, n-2) |
| Stationary Phase | Nonpolar (e.g., C18) | Positively charged |
| Key Advantage | Excellent separation of full-length product from failure sequences in DMT-on mode. atdbio.com | High-resolution separation based on oligonucleotide length. youtube.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that has gained traction for the analysis of polar compounds like oligonucleotides. chromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer. nih.gov The retention mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase. chromatographyonline.com
HILIC offers several advantages for oligonucleotide analysis. It often provides different selectivity compared to RP-HPLC and AEX, making it a complementary technique for resolving complex mixtures. chromatographyonline.comnih.gov Furthermore, HILIC is compatible with mass spectrometry because it uses volatile mobile phases, avoiding the ion-pairing reagents often required in RP-HPLC that can suppress the MS signal. nih.govnih.gov This makes HILIC-MS a powerful method for both qualitative and quantitative analysis of oligonucleotides and their impurities. nih.gov
Size Exclusion Chromatography (SEC) for Analysis of Higher-Order Oligonucleotide Structures and Aggregation
Size exclusion chromatography (SEC) is a valuable technique for investigating the formation of higher-order structures and aggregation of oligonucleotides. For guanine-rich sequences like TGGGAGGTGGGTCTG, which have a propensity to form G-quadruplexes, SEC can provide insights into the multimeric states of these structures.
While specific SEC data for this compound is not extensively detailed in the reviewed literature, studies on analogous G-quadruplex-forming oligonucleotides have demonstrated the utility of this method. For instance, HPLC-size-exclusion chromatography has been employed to study the formation of tetra-end-linked G-quadruplexes, confirming the presence of distinct structural assemblies. researchgate.net Research on similar sequences has also utilized SEC to differentiate between monomeric and multimeric G-quadruplex forms, particularly when investigating the influence of cations on structural transitions. researchgate.net The attachment of a 5'-O-DMT group, as in this compound, has been noted to potentially promote the formation of multimeric G-quadruplex species, which could be effectively characterized by SEC.
Characterization of G-Quadruplex Formation of Guanine-Rich Sequences
The guanine-rich sequence TGGGAGGTGGGTCTG is predisposed to fold into a G-quadruplex (G4) structure, a non-canonical nucleic acid secondary structure characterized by stacked G-tetrads. The formation and stability of these structures are crucial for the biological activity of such oligonucleotides.
Non-denaturing Polyacrylamide Gel Electrophoresis (PAGE) for G-quadruplex Detection
Non-denaturing PAGE is a standard method to confirm the formation of G-quadruplex structures. Under non-denaturing conditions, the mobility of the oligonucleotide through the gel matrix is dependent on its size, shape, and charge. The compact G-quadruplex structure migrates faster than its unfolded single-stranded counterpart.
Studies have confirmed the formation of a parallel G-quadruplex structure for the core TGGGAG sequence using native gel electrophoresis analyses. researchgate.netnih.gov This technique allows for the visualization of the folded G4 structure and can be used to assess the homogeneity of the folded species.
Immunofluorescence Studies with Anti-G-quadruplex Antibodies
The use of specific antibodies that recognize G-quadruplex structures is a powerful tool for their detection and localization in cellular environments. While immunofluorescence studies employing anti-G-quadruplex antibodies have become a significant approach in the broader field of G-quadruplex research, specific data regarding the use of this technique for this compound was not identified in the reviewed literature. Such studies would be valuable in understanding the intracellular behavior and target engagement of this oligonucleotide.
Influence of Monovalent Cations (e.g., Potassium) on G-quadruplex Stability
The stability of G-quadruplex structures is highly dependent on the presence of monovalent cations, with potassium (K⁺) being particularly effective. These cations coordinate with the oxygen atoms of the guanines in the central cavity of the G-tetrads, thereby stabilizing the entire structure.
Thermal denaturation studies on related G-quadruplex forming sequences have demonstrated a significant increase in thermal stability in the presence of potassium ions. researchgate.net Biophysical characterization of 5'-modified d(TGGGAG) sequences revealed that the unmodified sequence has a lower thermal stability (melting temperature, Tm = 41 °C) compared to its modified counterparts. nih.gov The addition of potassium is a critical factor in promoting and stabilizing the G-quadruplex conformation, which is believed to be the active form of these oligonucleotides. researchgate.net
| Sequence Type | Condition | Melting Temperature (Tm) | Reference |
| Unmodified d(TGGGAG) | Not specified | 41 °C | nih.gov |
| G-quadruplex forming oligonucleotides | Presence of K⁺ ions | Increased stability | researchgate.net |
Conformational Polymorphism and Topological Studies of G-quadruplexes (Parallel vs. Antiparallel)
G-quadruplexes exhibit significant conformational polymorphism, adopting various topologies that differ in strand orientation (parallel, antiparallel, or hybrid), loop arrangements, and the number of G-tetrad layers. researchgate.netnih.gov The specific topology adopted can influence the biological activity of the oligonucleotide.
For many anti-HIV G-quadruplexes, a parallel G4 arrangement has been observed. researchgate.netnih.gov Circular dichroism (CD) spectroscopy is a key technique used to investigate the topology of G-quadruplexes. A characteristic positive peak at around 260 nm in the CD spectrum is indicative of a parallel G-quadruplex structure. researchgate.net While the core TGGGAG sequence has been shown to form a parallel G-quadruplex, detailed topological studies specifically on the full this compound sequence are not extensively covered in the available literature. The 5'-DMT group could potentially influence the conformational landscape of the resulting G-quadruplex.
Molecular Interactions and Biochemical Activity
Specific Molecular Interactions with Viral Proteins
The guanine-rich oligonucleotide, Dimethoxytrityl-TGGGAGGTGGGTCTG, also identified as SA-1042, demonstrates notable inhibitory effects on Human Immunodeficiency Virus Type 1 (HIV-1) by directly interacting with the viral envelope glycoprotein (B1211001) gp120. nih.govnih.gov
Mechanism of HIV-1 gp120-CD4 Receptor Binding Inhibition by SA-1042
The primary mechanism of antiviral activity for SA-1042 involves the disruption of the initial and critical step of HIV-1 entry into host cells: the binding of the viral surface protein gp120 to the CD4 receptor on T-cells. nih.govnih.gov SA-1042, which can form a G-quadruplex structure, acts as an aptamer, a nucleic acid molecule that binds to a specific target molecule. nih.gov This G-quadruplex structure is crucial for its inhibitory function. nih.gov By binding to gp120, SA-1042 effectively blocks the interaction between gp120 and CD4, thereby neutralizing the virus's infectivity and preventing the formation of syncytia (the fusion of infected and uninfected cells). nih.gov The presence of the 5'-Dimethoxytrityl (DMT) group has been shown to be important for the anti-HIV activity of this class of oligonucleotides. nih.gov
Detailed Specificity of Interaction with gp120 Epitopes (e.g., V3 loop, CD4 binding site)
The inhibitory action of SA-1042 is highly specific to particular regions, or epitopes, on the gp120 protein. Research has demonstrated that SA-1042 specifically targets the V3 loop and the CD4 binding site of gp120. nih.gov This is evidenced by its ability to antagonize the binding of monoclonal antibodies that are specific to these two regions. nih.gov The V3 loop is a highly variable region of gp120 that plays a crucial role in determining the co-receptor tropism of the virus (i.e., whether it binds to CCR5 or CXCR4). nih.gov The CD4 binding site is a conserved region on gp120 that directly interacts with the host cell's CD4 receptor. nih.gov
Further studies have confirmed that SA-1042 can block the binding of an anti-V3 loop antibody to a peptide corresponding to the V3 loop sequence. nih.gov Conversely, the oligonucleotide does not interfere with the binding of antibodies to other, more conserved regions of gp120, such as the N-terminal or C-terminal regions, nor does it affect the binding of antibodies to other molecules like gp41 or various cell surface antigens. nih.gov This high degree of specificity underscores the targeted nature of its antiviral activity, focusing on the key functional epitopes of gp120 involved in viral entry. nih.gov
Table 1: Specificity of SA-1042 Interaction with HIV-1 gp120
| Target Epitope on gp120 | Interaction with SA-1042 | Consequence of Interaction | Reference |
|---|---|---|---|
| V3 Loop | Direct Binding | Inhibition of co-receptor binding | nih.gov |
| CD4 Binding Site | Direct Binding | Inhibition of CD4 receptor binding | nih.gov |
| N-terminal Region | No significant interaction | No effect on this region | nih.gov |
| C-terminal Region | No significant interaction | No effect on this region | nih.gov |
Interactions with Cellular Components and Enzymatic Systems
The G-rich sequence of this compound allows it to form G-quadruplex structures, which can interact with various cellular components, including translation initiation factors and telomere-associated proteins.
Modulation of Eukaryotic Translation Initiation Factors (e.g., eIF4G1) by G-quadruplexes
G-quadruplexes, such as those formed by the TGGGAGGTGGGTCTG sequence, have been shown to modulate the activity of eukaryotic translation initiation factors, including eIF4G1. eIF4G1 is a large scaffolding protein that plays a central role in the initiation of cap-dependent translation. Recent studies have revealed that eIF4G possesses an intrinsic ability to bind to G-quadruplex structures. nih.gov This interaction is significant for the function of certain tRNA-derived small RNAs (tiRNAs) that form G-quadruplexes and act to repress translation under stress conditions. nih.gov The binding of these G4 structures to eIF4G can impair the scanning of the 40S ribosomal subunit on messenger RNAs (mRNAs), leading to a general inhibition of translation. nih.gov This suggests that G-quadruplex-forming oligonucleotides could potentially regulate protein synthesis through direct interaction with key components of the translation machinery.
Binding and Regulatory Effects on Telomere-Associated Proteins (e.g., TRF2, POT1)
The sequence "TGGGAG" is a canonical human telomeric repeat. Oligonucleotides containing this sequence can mimic the G-overhang of telomeres and form G-quadruplex structures. These structures are recognized and can be bound by telomere-associated proteins, which are part of the shelterin complex that protects chromosome ends.
Specifically, these G-quadruplexes can interact with Protection of Telomeres 1 (POT1), a protein that binds to the single-stranded G-rich overhang of telomeres. The formation and stabilization of G-quadruplexes can inhibit the binding of POT1 to telomeric DNA. This disruption of POT1 function can lead to telomere dysfunction. In contrast, the binding of Telomeric Repeat Binding Factor 2 (TRF2), which associates with the double-stranded region of telomeres, is generally not affected by the formation of G-quadruplexes in the single-stranded overhang.
Enzymatic Stability and Functional Activity of Dimethoxytrityl-Modified Oligonucleotides
The 5'-Dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group commonly used in the chemical synthesis of oligonucleotides. glenresearch.com While it is typically removed during the final deprotection and purification steps, its influence on the enzymatic stability and functional activity of the oligonucleotide is a relevant consideration, particularly if the "DMT-on" form of the molecule is used in biological assays.
Research has shown that the DMT group is stable under the conditions of the polymerase chain reaction (PCR), indicating a degree of thermal and enzymatic stability. nih.govbelnauka.by However, its stability can be compromised by the presence of thiol compounds. nih.gov
The presence of the bulky DMT group at the 5'-terminus can have varied effects on enzyme activity. For instance, the 5'-DMT modification does not appear to hinder the activity of T5 5',3'-exonuclease. nih.gov In contrast, it can create steric hindrance that prevents enzymes with more constrained active sites, such as T4 DNA ligase, from acting on the oligonucleotide. nih.gov This suggests that the DMT group can selectively protect the 5'-end from certain enzymatic modifications while not universally preventing all enzymatic access. The nuclease resistance of oligonucleotides can be significantly enhanced by other modifications, such as changes to the phosphate (B84403) backbone (e.g., phosphorothioates) or the sugar moiety (e.g., 2'-alkoxy substitutions), which are often used in conjunction with standard oligonucleotide synthesis. nih.govnih.gov
Table 2: Effect of 5'-DMT Modification on Enzyme Activity
| Enzyme | Effect of 5'-DMT Group | Implication | Reference |
|---|---|---|---|
| DNA Polymerase | No interference | Compatible with PCR | nih.gov |
| T5 5',3'-Exonuclease | No effect on activity | 5'-end is not protected from this exonuclease | nih.gov |
| T4 DNA Ligase | Inhibition of ligation | Steric hindrance prevents access to the active site | nih.gov |
Table of Mentioned Chemical Compounds
Stability of the Dimethoxytrityl Group under Polymerase Chain Reaction (PCR) Conditions
The 5'-Dimethoxytrityl group, while acid-labile and typically removed during the final stages of oligonucleotide synthesis, has demonstrated notable stability under the thermal cycling conditions of the Polymerase Chain Reaction (PCR). unina.it Research has shown that the DMT group on synthetic oligonucleotides remains intact throughout the repeated denaturation, annealing, and extension steps of PCR. unina.itresearchgate.net This stability allows for the amplification of DMT-modified DNA strands, producing double-stranded DNA with the DMT group at one or both 5'-termini.
However, the chemical environment of the PCR mixture is a critical factor in maintaining the integrity of the DMT group. The presence of thiol-containing reagents, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, which are sometimes included in PCR buffers, can lead to the cleavage of the DMT group. researchgate.net This suggests that for applications requiring the retention of the 5'-DMT group post-PCR, the use of thiol-free reaction buffers is advisable. The stability of the DMT group under standard PCR conditions is a key consideration for its use in various molecular biology applications.
Influence of the Dimethoxytrityl Group on DNA Polymerase Activity
The presence of a 5'-DMT group on an oligonucleotide generally does not impede the activity of DNA polymerases. researchgate.net Studies have indicated that DNA polymerases can efficiently extend a primer that is annealed to a DMT-bearing template strand. researchgate.net This indicates that the bulky DMT group at the 5'-end of the template does not significantly interfere with the binding of the polymerase or the processivity of DNA synthesis.
This property is particularly relevant for the oligonucleotide TGGGAGGTGGGTCTG, which is known to form a G-quadruplex structure. The ability of DNA polymerase to navigate past the 5'-DMT group is crucial if this oligonucleotide were to be used as a template for DNA synthesis. The compatibility of the DMT group with DNA polymerase activity allows for the enzymatic production of DNA strands with a 5'-terminal modification, which can be useful for downstream applications.
Effects on DNA Ligase and Exonuclease Activities
In contrast to its compatibility with DNA polymerases, the 5'-DMT group has a pronounced inhibitory effect on the activity of certain DNA ligases. Specifically, T4 DNA ligase is unable to catalyze the ligation of a 5'-DMT-modified DNA duplex to a 5'-phosphorylated DNA fragment. researchgate.net This inhibition is attributed to the steric hindrance imposed by the bulky DMT group, which likely prevents the proper positioning of the DNA end within the active site of the ligase. researchgate.net
Conversely, the 5'-DMT group does not appear to affect the activity of T5 5',3'-exonuclease. researchgate.net This enzyme can degrade both single-stranded and double-stranded DNA from the 5'-end, and the presence of the DMT group does not block this activity. researchgate.net This differential effect on ligase and exonuclease activity highlights the specific nature of enzyme-substrate interactions and the significant role that a terminal modification like the DMT group can play.
| Enzyme | Effect of 5'-Dimethoxytrityl Group | Reference |
| DNA Polymerase | No significant inhibition of activity. | researchgate.net |
| T4 DNA Ligase | Inhibits ligation activity. | researchgate.net |
| T5 5',3'-Exonuclease | No significant effect on activity. | researchgate.net |
Role of Steric Hindrance by the Dimethoxytrityl Group in Enzyme Recognition
The concept of steric hindrance is central to understanding the influence of the 5'-DMT group on enzyme activity. The large and rigid structure of the dimethoxytrityl group can physically block or impede the access of an enzyme to the DNA substrate. researchgate.net This is particularly evident in the case of T4 DNA ligase, where the enzyme's active site must accommodate the 5'-end of the DNA for catalysis to occur. The bulky DMT group likely exceeds the spatial capacity of the active site, thus preventing ligation. researchgate.net
Applications in Advanced Research and Biotechnology
Engineering of Synthetic Genes and Complex DNA Fragments
The de novo synthesis of genes and complex DNA fragments is a cornerstone of synthetic biology. The chemical compound Dimethoxytrityl-TGGGAGGTGGGTCTG serves as a critical building block in these intricate processes, offering unique advantages in assembly and modification.
Utility in Polymerase Chain Assembly (PCA) for Synthetic Gene Construction
Polymerase Chain Assembly (PCA), also known as Assembly PCR, is a powerful method for constructing long DNA molecules, such as synthetic genes, from a pool of shorter, overlapping oligonucleotides. wikipedia.orgnih.govbitesizebio.com The process involves a series of hybridization and extension steps, where the oligonucleotides self-assemble into the desired full-length construct. nih.govbitesizebio.com The terminal Dimethoxytrityl (DMT) group on the oligonucleotide is crucial for the efficient purification of the full-length product during solid-phase synthesis, ensuring that only the correct, complete oligonucleotides are used in the assembly process. nih.govnih.gov
Research has demonstrated that the DMT group is stable under the conditions of the Polymerase Chain Reaction (PCR), which is the basis of PCA, and does not interfere with the activity of DNA polymerases. nih.govbelnauka.by This stability allows for the direct use of DMT-protected oligonucleotides like TGGGAGGTGGGTCTG in gene assembly protocols. nih.gov The G-rich nature of the sequence, however, can present challenges due to the potential for forming stable secondary structures like G-quadruplexes, which can stall the polymerase. neb.com Therefore, the design of overlapping sequences and the optimization of PCR conditions, such as the use of specific polymerases or additives, are critical when incorporating such oligonucleotides into a PCA workflow. neb.com
The general workflow for PCA involves designing a series of overlapping oligonucleotides that span the entire length of the target gene. These oligonucleotides are then mixed in a single reaction, where they anneal and are extended by a DNA polymerase. nih.govbitesizebio.com Subsequent cycles of denaturation, annealing, and extension lead to the stepwise assembly of the full-length gene. nih.gov The use of a Dimethoxytrityl-protected oligonucleotide as one of the fragments ensures its precise incorporation into the final construct.
Table 1: Key Considerations for Using this compound in PCA
| Consideration | Description | Relevance to this compound |
| Oligonucleotide Design | Overlapping regions between adjacent oligonucleotides must be carefully designed to ensure proper annealing and extension. | The G-rich sequence may require specific placement within the overall gene design to minimize self-annealing or the formation of inhibitory secondary structures. |
| PCR Conditions | Annealing temperature, extension time, and the choice of DNA polymerase are critical for successful assembly. | Specialized polymerases and buffer additives may be necessary to overcome the challenges associated with amplifying GC-rich and G-quadruplex-forming sequences. neb.com |
| Purification | The DMT group allows for efficient purification of the full-length oligonucleotide prior to its use in PCA, ensuring high-fidelity assembly. nih.gov | This initial purification step is essential for the success of the subsequent assembly reaction. |
Generation of Symmetrically and Asymmetrically Labeled DNA for Downstream Molecular Biology Applications
The ability to label DNA fragments at specific locations is essential for a wide range of molecular biology applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and protein-DNA interaction studies. The use of this compound in PCR-based methods allows for the generation of both symmetrically and asymmetrically labeled DNA fragments.
Symmetric labeling can be achieved by using the DMT-protected oligonucleotide as a primer on both ends of a DNA template during PCR. This results in a PCR product with a DMT group at the 5'-end of both strands. Conversely, asymmetric labeling is accomplished by using the DMT-protected oligonucleotide as one of the primers, while the other primer remains unmodified. nih.govbelnauka.by This produces a DNA fragment with a DMT group on only one of the two strands.
The presence of the DMT group provides a handle for further modifications or for specific purification strategies. For instance, the DMT group can be removed and replaced with a fluorescent dye or a biotin (B1667282) molecule, allowing for the specific labeling of one or both ends of the DNA fragment. This is particularly useful for creating probes for various detection assays. Asymmetrical labeling is of significant interest for generating long single-stranded DNA (ssDNA) for applications in gene editing. belnauka.by
Integration with CRISPR/Cas9 Methodologies for Site-Specific Gene Insertion and Editing
The CRISPR/Cas9 system has revolutionized gene editing, allowing for precise modifications to the genome. This technology relies on a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target sequence in the DNA. Recent research has shown that incorporating G-quadruplex-forming sequences into the guide RNA can enhance the efficiency and provide a layer of control over the editing process.
Oligonucleotides like TGGGAGGTGGGTCTG, which can form stable G-quadruplex structures, can be integrated into the design of synthetic guide RNAs. nih.gov The formation of a G-quadruplex at the 3'-end of a single guide RNA (sgRNA) has been shown to improve its stability and the efficiency of Cas9-mediated cleavage in vivo. It is hypothesized that these structures can act as barriers to prevent the degradation of the gRNA, leading to a more robust editing outcome.
Furthermore, the interaction between G-quadruplexes and specific ligands can be exploited to create conditional gene editing systems. By designing a gRNA with a G-quadruplex that can be stabilized or destabilized by a small molecule, it is possible to turn the activity of the CRISPR/Cas9 system "on" or "off" in a controlled manner. This provides a powerful tool for temporal and spatial control over gene editing, which is highly desirable for both research and therapeutic applications.
Development of Molecular Probes and Biosensors
The unique structural characteristics of this compound make it an excellent candidate for the development of highly specific molecular probes and biosensors. Its ability to form G-quadruplex structures and to be readily labeled with signaling molecules underpins its utility in this area.
Design and Application of Fluorescent Oligonucleotides for Detection and Discrimination (e.g., Trinucleotide Repeats)
Trinucleotide repeat expansions are associated with a number of debilitating neurodegenerative diseases. The detection and quantification of these repeats are crucial for diagnostics and for understanding disease progression. Fluorescently labeled oligonucleotides that can specifically recognize and bind to these repetitive sequences offer a sensitive and specific detection method.
Guanine-rich oligonucleotides, such as TGGGAGGTGGGTCTG, can be designed to form intermolecular G-quadruplexes in the presence of complementary trinucleotide repeats, such as (AGG)n. rsc.org When a fluorescent dye is attached to such an oligonucleotide, the formation of the G-quadruplex can lead to a significant change in the fluorescence signal. rsc.orgnih.govmiragenews.com This "turn-on" or "turn-off" fluorescence response provides a clear and quantifiable signal for the presence of the target repeat sequence. rsc.org
The mechanism of signal generation can vary. In some cases, the folding of the oligonucleotide into a G-quadruplex brings a fluorophore and a quencher into close proximity, leading to fluorescence quenching. In other systems, the G-quadruplex structure itself can enhance the fluorescence of a bound dye. nih.govnih.gov The specificity of this approach comes from the highly specific base pairing required for the formation of the stable G-quadruplex structure.
Table 2: Principles of Fluorescent Detection of Trinucleotide Repeats
| Principle | Mechanism | Example Application |
| Intermolecular G-Quadruplex Formation | A fluorescently labeled G-rich oligonucleotide binds to the target trinucleotide repeat, forming a stable G-quadruplex structure that alters the fluorescence output. rsc.org | Detection of (AGG)n repeats associated with certain genetic disorders. rsc.org |
| Conformational Switching | The binding of the target sequence induces a conformational change in the probe, leading to a change in fluorescence. | Development of biosensors for specific DNA or RNA sequences. |
| Fluorescence Resonance Energy Transfer (FRET) | A pair of donor and acceptor fluorophores are brought into proximity upon target binding, resulting in a FRET signal. | Quantifying the number of trinucleotide repeats. |
Aptamer Development and Functionalization for Specific Target Recognition
Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures, allowing them to bind to a wide range of targets, including proteins, small molecules, and even whole cells, with high affinity and specificity. nih.gov Guanine-rich sequences that form G-quadruplex structures are a prominent class of DNA aptamers. nih.govnih.gov
The sequence TGGGAGGTGGGTCTG has the potential to form a stable G-quadruplex structure, making it a candidate for development as an aptamer. The process of generating an aptamer, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), involves screening a large library of random oligonucleotides for sequences that bind to a specific target. nih.gov G-rich sequences are often enriched during this process due to the stable and complex structures they can form.
Once an aptamer with the desired binding properties is identified, it can be functionalized for various applications. The Dimethoxytrityl group on this compound provides a convenient point for the attachment of other molecules, such as fluorescent dyes for detection, or therapeutic agents for targeted delivery. nih.gov For example, an aptamer that specifically binds to a cancer cell surface protein could be conjugated to a chemotherapy drug, thereby delivering the drug directly to the tumor site and minimizing side effects. nih.gov The stability and specificity of G-quadruplex aptamers make them a promising alternative to antibodies in both diagnostics and therapeutics. nih.gov
Novel Nucleic Acid-Based Technologies
The distinct structural and functional properties of G-quadruplexes, such as the one formed by TGGGAGGTGGGTCTG, are being harnessed to create sophisticated nucleic acid-based technologies with wide-ranging applications.
DNA-Programmed Singlet Oxygen Production Systems
G-quadruplex DNA structures can serve as carriers for photosensitizer molecules, enabling the targeted production of singlet oxygen (¹O₂), a highly reactive oxygen species. researchgate.net This principle underpins the development of DNA-programmed systems for photodynamic applications. When a photosensitizer binds to the G-quadruplex scaffold formed by a sequence like TGGGAGGTGGGTCTG, irradiation with light of a specific wavelength can trigger the generation of singlet oxygen. researchgate.netacs.org
This targeted generation is highly significant because singlet oxygen can induce oxidative damage to nearby biomolecules. The G-quadruplex acts as a recognition element, guiding the photosensitizer to a specific location. Research has shown that the oxidation of guanosine (B1672433) nucleobases by singlet oxygen can, in turn, affect the conformation and stability of the G-quadruplex structure itself, a phenomenon that can be used to quantify singlet oxygen production. tcsedsystem.edunih.govresearchgate.net
Studies have demonstrated that photosensitizers like pyropheophorbide a (pyro-a) and certain porphyrins exhibit enhanced singlet oxygen generation when bound to a parallel-stranded G-quadruplex compared to their free state in an aqueous solution. researchgate.netacs.org The G-quadruplex structure provides a unique microenvironment that enhances the photophysical properties of the bound photosensitizer. This targeted approach holds potential for precise interventions at the molecular level.
Table 1: Research Findings on G-Quadruplex Mediated Singlet Oxygen Generation
| Photosensitizer | G-Quadruplex Target | Key Finding | Reference |
|---|---|---|---|
| Pyropheophorbide a (pyro-a) | All parallel-stranded G-quadruplex DNA | Forms a 1:1 complex with the G-quadruplex, leading to a ~10-fold higher quantum yield for singlet oxygen generation upon excitation. | acs.org |
| N-methyl mesoporphyrin IX (NMM) | Human telomeric G-quadruplex DNA | Selectively binds to and generates singlet oxygen from the G-quadruplex structure, with no significant production when bound to duplex DNA. | researchgate.net |
Optochemical Control of Cellular Processes and DNA-Protein Interactions
The specific binding properties of G-quadruplex aptamers, oligonucleotides that bind to a specific target molecule, allow for the development of tools for the precise control of biological functions using light—a field known as optochemistry. nih.govnih.gov An aptamer based on a sequence like TGGGAGGTGGGTCTG can be engineered into a photoresponsive nanoplatform to manipulate the activity and location of specific proteins within living cells without the need for genetic modification of the target protein. nih.gov
One such strategy involves designing a system where the aptamer's ability to bind its target protein is controlled by light. nih.gov For instance, a complementary DNA strand containing a photocleavable linker can be used to block the aptamer's binding site. Upon irradiation with a specific wavelength of light (e.g., UV or near-infrared), the linker is cleaved, releasing the blocking strand and activating the aptamer. This "caged" aptamer approach enables researchers to control protein function with high spatial and temporal precision. nih.govnih.gov
This method has been successfully used to control the subcellular localization of proteins like RelA (a subunit of NF-κB), demonstrating the ability to shuttle proteins between the cytoplasm and the nucleus on demand. nih.gov By controlling the location of a transcription factor, researchers can regulate the signaling pathways it governs. This optochemical control extends to DNA-protein interactions, offering a powerful method to study complex biological events in their native cellular environment. nih.gov
Non-Clinical Diagnostic Assay Development and Environmental Monitoring Applications
The high specificity and binding affinity of G-quadruplex aptamers make them excellent candidates for use in non-clinical diagnostic assays and environmental sensors. nih.gov These aptamers can be designed to recognize a wide array of targets, including proteins, small molecules, and metal ions, with a precision comparable to that of antibodies. nih.govnih.gov The conformational change that often occurs when a G-quadruplex aptamer binds to its target can be converted into a detectable signal (e.g., fluorescence, colorimetric, or electrochemical). mdpi.com
In diagnostic applications, G-quadruplex aptamers are used to detect disease biomarkers. nih.gov For example, aptamers that bind to nucleolin, a protein often overexpressed on the surface of cancer cells, can be used to distinguish cancerous cells from normal ones. mdpi.com The aptamer can be conjugated with a reporter molecule, such as a fluorophore, to visualize its binding. mdpi.com
In the realm of environmental monitoring, G-quadruplex-based systems have been developed for the detection of pollutants like heavy metal ions. nih.gov A notable example is a sensor for lead ions (Pb²⁺), where a Pb²⁺-specific DNAzyme is integrated with a G-quadruplex structure. The presence of Pb²⁺ triggers a series of amplification reactions, leading to a highly sensitive and selective fluorescent signal. nih.gov Such sensors are valuable for rapid, cost-effective, and on-site environmental testing. nih.gov
Table 2: Applications of G-Quadruplex Aptamers in Detection and Monitoring
| Application Area | Target | Principle | Key Outcome | Reference(s) |
|---|---|---|---|---|
| Diagnostic Assay | Nucleolin (Cancer Biomarker) | Aptamer (e.g., AGRO100) binds to surface-expressed nucleolin. The aptamer-hemin complex has peroxidase-like activity, generating a chemiluminescent signal. | Sensitive detection of nucleolin on the surface of as few as 6000 HeLa cells. | researchgate.net |
| Diagnostic Imaging | Nucleolin on Cancer Cells | A FAM-labeled G-quadruplex aptamer selectively binds to nucleolin on the cell surface, allowing for visualization via laser confocal microscopy. | Discrimination between cancerous and normal cells based on fluorescence staining. | mdpi.com |
| Environmental Monitoring | Lead Ions (Pb²⁺) | A Pb²⁺-specific DNAzyme and a G-quadruplex fluorescent probe create a dual-driven detection system with multiple amplification reactions. | High-sensitivity detection of Pb²⁺ with a limit of 1.062 × 10⁻⁴ mg/L, applicable to water, fish, and soil samples. | nih.gov |
Contributions to Material Science through Oligonucleotide Conjugates
The robust and programmable nature of G-quadruplex DNA makes it an attractive building block in material science. researchgate.net By conjugating G-quadruplex-forming oligonucleotides like TGGGAGGTGGGTCTG to various materials, scientists can create novel functional nanostructures. nih.govacs.org A significant area of research involves the conjugation of these oligonucleotides to magnetic nanoparticles. nih.govacs.org
These oligonucleotide-nanoparticle conjugates combine the specific recognition capabilities of the aptamer with the physical properties of the nanoparticle. For example, superparamagnetic nanoparticles conjugated to a thrombin-binding aptamer (a well-studied G-quadruplex) can be used for the magnetic capture and separation of the thrombin protein from complex mixtures. nih.govacs.org
Furthermore, conjugating the G-quadruplex oligonucleotide to the nanoparticle surface has been shown to enhance the enzymatic stability of the DNA, protecting it from degradation by nucleases. nih.govacs.org This increased stability is a critical advantage for applications in biological environments. The development of G4-ligand conjugated oligonucleotides also represents a strategy to selectively target and stabilize individual G-quadruplex structures within a complex genome, opening doors for more specific therapeutic and diagnostic tools. nih.govacs.org These advancements highlight the potential of G-quadruplex conjugates in creating sophisticated biosensors, targeted delivery systems, and other advanced nano-biomaterials. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| G-quadruplex |
| Singlet oxygen |
| Pyropheophorbide a |
| N-methyl mesoporphyrin IX |
| RelA |
| NF-κB |
| Lead (Pb²⁺) |
| Nucleolin |
| Thrombin |
| Hemin |
Future Directions and Emerging Research Challenges
Rational Design Principles for Enhanced Oligonucleotide Specificity and Functionality
The efficacy of oligonucleotide-based applications hinges on the precise design of these molecules to ensure high specificity and optimal functionality. The rational design of oligonucleotides like Dimethoxytrityl-TGGGAGGTGGGTCTG involves a multi-faceted approach that considers thermodynamic parameters, structural accessibility of the target sequence, and the potential for self-folding. nih.govresearchgate.net
Key considerations in the rational design process include:
Sequence Composition and Length: The sequence of an oligonucleotide is the primary determinant of its binding specificity. An optimal length, typically between 18 and 30 bases, is crucial to balance specificity with efficient binding. thermofisher.com Shorter primers tend to bind more efficiently but may lack specificity. thermofisher.com
GC Content: The percentage of guanine (B1146940) (G) and cytosine (C) bases influences the stability of the oligonucleotide-target duplex. A GC content of 40-60% is generally considered ideal. thermofisher.com A "GC clamp," or the presence of G or C bases at the 3' end, can enhance binding stability. thermofisher.com
Melting Temperature (Tm): The Tm is the temperature at which half of the oligonucleotide duplexes dissociate. For applications involving primers, the Tm should ideally be between 65°C and 75°C, with the Tms of a primer pair being within 5°C of each other. thermofisher.com
Secondary Structure: The potential for the oligonucleotide to form secondary structures, such as hairpins, can interfere with its intended function. thermofisher.com Computational tools are often employed to predict and minimize such structures. nih.gov
Target Accessibility: The secondary structure of the target RNA or DNA can significantly impact the binding of the oligonucleotide. nih.govresearchgate.net Structure-based rational design aims to target regions of the nucleic acid that are more accessible. nih.gov
Recent advancements have seen the development of computational tools and algorithms to streamline the design process. For instance, programs that utilize thermodynamic parameters and folding-energy calculations can help select oligonucleotides that are more likely to be effective. nih.gov These tools can significantly improve the yield of desired products in applications like in vitro transcription. nih.gov The overarching goal is to create oligonucleotides that are not only efficient in their primary function but also possess favorable physicochemical properties for potential in vivo applications. acs.org
Continuous Advancements in Oligonucleotide Synthesis and Purification Methodologies
The synthesis and purification of oligonucleotides are critical steps that directly impact their quality, yield, and cost-effectiveness. The demand for high-quality oligonucleotides for therapeutic, diagnostic, and research purposes has spurred significant innovation in these areas. biospace.combccresearch.com
Synthesis:
The dominant method for oligonucleotide synthesis remains the phosphoramidite (B1245037) method, which proceeds in a 3' to 5' direction. sigmaaldrich.com This process involves a cycle of four key steps: detritylation, coupling, capping, and oxidation. sigmaaldrich.com The Dimethoxytrityl (DMT) group plays a crucial role as a protecting group for the 5'-hydroxyl of the nucleoside, preventing unwanted reactions during chain elongation. wikipedia.orgresearchgate.netchegg.com Its stability and the mild conditions required for its removal make it highly suitable for automated synthesis. ajchem-a.com
Recent advancements in oligonucleotide synthesis include:
Solid-Phase Synthesis Innovations: Improvements in solid support technologies, such as new polymer supports with optimized loading capacities, have led to increased synthesis efficiency and product purity. girindus.com
Liquid-Phase Synthesis: While solid-phase synthesis is prevalent, liquid-phase methods are showing promise for the large-scale production of specific sequences. girindus.com
Enzymatic Synthesis: Enzymatic approaches, particularly those using terminal deoxynucleotidyl transferase (TdT), are emerging as a viable alternative for synthesizing long oligonucleotides with high fidelity. girindus.com
Automation and High-Throughput Synthesis: Automation has revolutionized oligonucleotide synthesis, enabling the rapid production of large quantities of oligonucleotides with high accuracy and reduced costs. bccresearch.com
Purification:
Downstream processing, particularly purification, is often considered a bottleneck in oligonucleotide production. acs.org The goal is to remove impurities, such as shorter "failure" sequences, while maximizing the yield of the full-length product.
Key purification techniques include:
Chromatography: High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC) and ion-exchange chromatography (IEC), are the gold standards for oligonucleotide purification. girindus.comnih.gov Recent innovations in stationary phases and mobile phase compositions have enhanced resolution and throughput. girindus.com
Solid-Phase Extraction (SPE): SPE is another common method used for the purification of crude oligonucleotides. nih.gov
Mass Spectrometry: High-resolution mass spectrometry has become an indispensable tool for the characterization of complex oligonucleotides and the identification of impurities. girindus.com
Emerging purification technologies are continually being explored to improve efficiency and scalability. acs.org
Further Elucidation of G-quadruplex Topologies and Their Diverse Biological Roles
The guanine-rich sequence TGGGAGGTGGGTCTG has the potential to fold into a G-quadruplex (G4) structure. G-quadruplexes are non-canonical secondary structures formed by guanine-rich nucleic acid sequences. nih.govwikipedia.org These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and a central cation, typically potassium. wikipedia.org
G-quadruplexes exhibit significant structural polymorphism, adopting various topologies, including parallel, antiparallel, and hybrid arrangements. nih.govresearchgate.net This structural diversity is influenced by the sequence itself, the nature of the cation, and other environmental factors. researchgate.net It is hypothesized that cells can differentiate between these various topologies, which may be linked to distinct biological functions. mdpi.com
G-quadruplexes are implicated in a wide array of crucial biological processes:
Telomere Maintenance: G-quadruplexes are found in telomeric regions and are thought to play a role in regulating telomere length. nih.govnih.gov The formation of a G-quadruplex at the 3' end of the telomere can inhibit the activity of telomerase, an enzyme often overactive in cancer cells. nih.gov
Gene Regulation: G-quadruplex forming sequences are prevalent in the promoter regions of many genes, including oncogenes, where they can modulate transcription. wikipedia.orgnih.gov
DNA Replication and Genome Stability: While important for regulation, G-quadruplexes can also pose challenges to DNA replication and have been associated with genomic instability. researchgate.netmdpi.com
RNA Processing and Translation: G-quadruplexes in RNA (rG4s) can influence mRNA splicing, transport, stability, and translation. nih.govharvard.edu
The study of G-quadruplexes is a rapidly advancing field. The development of tools to detect and visualize these structures in vivo is crucial for a deeper understanding of their functional relevance. mdpi.com Further research into the specific topologies formed by sequences like TGGGAGGTGGGTCTG and their interactions with proteins will provide valuable insights into their biological roles. semanticscholar.org
Expanding the Scope of Dimethoxytrityl-Modified Oligonucleotides in Fundamental Molecular and Synthetic Biology Research
The Dimethoxytrityl (DMT) group is a cornerstone of modern oligonucleotide synthesis, primarily serving as a 5'-hydroxyl protecting group. wikipedia.orgchegg.com Its bulky nature provides steric hindrance, ensuring the selective reaction of the 3'-hydroxyl group during chain elongation in solid-phase synthesis. researchgate.net The stability of the DMT group under synthesis conditions, coupled with its easy removal under mild acidic conditions, makes it an invaluable tool. ajchem-a.com
Beyond its traditional role in synthesis, the presence of the DMT group on an oligonucleotide can be leveraged for specific research applications. For instance, the stability of the 5'-DMT group under PCR conditions has been demonstrated, opening up possibilities for its use in creating asymmetrically labeled double-stranded DNA. belnauka.by This could be instrumental in techniques like site-specific gene insertion using CRISPR/Cas9 technology. belnauka.by
Furthermore, the principles of using protecting groups like DMT are being extended to the synthesis of various modified oligonucleotides. These modifications, such as alterations to the sugar-phosphate backbone or the nucleobases, are designed to enhance properties like nuclease resistance, binding affinity, and in vivo stability. nih.govnih.gov For example, 2'-O-modified oligonucleotides have shown improved metabolic stability and potency in inhibiting gene expression. nih.gov
The continued exploration of DMT-modified oligonucleotides and the development of novel protecting group strategies are essential for advancing fundamental research in molecular and synthetic biology. These efforts will enable the creation of increasingly sophisticated tools for studying and manipulating genetic information, with far-reaching implications for our understanding of biological systems and the development of new biotechnologies.
Q & A
Basic Research Questions
Q. How is Dimethoxytrityl-TGGGAGGTGGGTCTG synthesized, and what are the critical parameters to monitor during solid-phase oligonucleotide synthesis?
- Methodology : The synthesis typically follows solid-phase phosphoramidite chemistry. Key parameters include coupling efficiency (monitored via trityl assay), oxidation time, and detritylation conditions (e.g., 3% dichloroacetic acid in dichloromethane). Critical steps involve ensuring the dimethoxytrityl (DMT) group remains intact during chain elongation and is selectively removed post-synthesis. Use automated synthesizers with real-time monitoring for optimal reproducibility .
Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodology :
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/0.1 M TEAA buffer gradient) coupled with mass spectrometry to verify molecular weight and detect truncated sequences.
- MALDI-TOF : Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry for high-resolution mass confirmation.
- UV Spectroscopy : Quantify DMT removal efficiency at 498 nm .
Q. What are the primary applications of this compound in molecular biology research?
- Methodology : This oligonucleotide is commonly used as a primer in PCR, a template for sequencing, or a probe in hybridization assays. Its DMT group protects the 5′-end during synthesis, preventing unwanted side reactions. Post-deprotection, the free hydroxyl group enables enzymatic extension .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis yield of this compound?
- Methodology : Implement a 2^k factorial design to evaluate variables such as coupling time (30–60 sec), activator concentration (0.2–0.4 M ETT), and temperature (20–25°C). Use ANOVA to identify significant factors. For example, a study might reveal that prolonged coupling time (p < 0.01) and higher activator concentration (p < 0.05) increase yield by 15–20% .
Q. How can researchers optimize the deprotection efficiency of the dimethoxytrityl group in TGGGAGGTGGGTCTG while minimizing oligonucleotide chain degradation?
- Methodology : Use kinetic studies to balance detritylation (e.g., 3% DCA in DCM) and acid exposure time. For instance, reducing exposure from 60 sec to 30 sec decreases depurination by 50% while maintaining >95% DMT removal. Pair this with LC-MS to monitor degradation products like abasic sites .
Q. What statistical methods are recommended for analyzing discrepancies between theoretical and observed molecular weights in MALDI-TOF spectra of this compound?
- Methodology : Apply a t-test or non-parametric Mann-Whitney U test to compare expected vs. observed masses across multiple batches. For systematic errors (e.g., +16 Da shifts), investigate oxidation inefficiencies or adduct formation using post-source decay (PSD) analysis .
Q. What experimental strategies are recommended for resolving contradictory data between MALDI-TOF mass spectrometry and capillary electrophoresis analyses?
- Methodology : Cross-validate results using orthogonal techniques:
- HPLC-MS : Confirm mass accuracy and purity.
- Polyacrylamide Gel Electrophoresis (PAGE) : Detect length heterogeneity.
- Controlled Deprotection : Ensure complete DMT removal, as residual groups may interfere with CE mobility. Statistical concordance tests (e.g., Cohen’s kappa) can quantify inter-method agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
